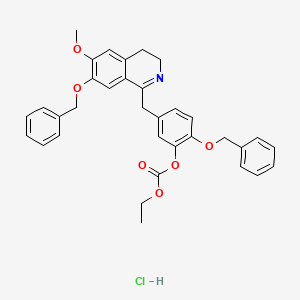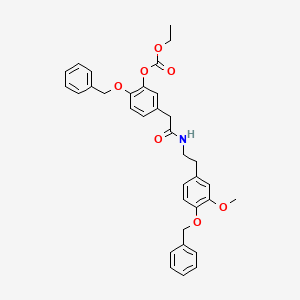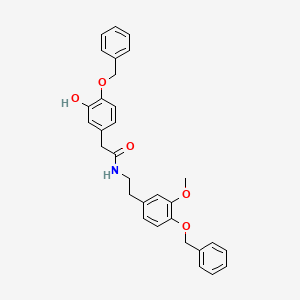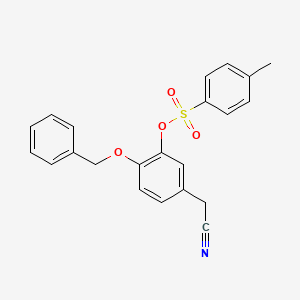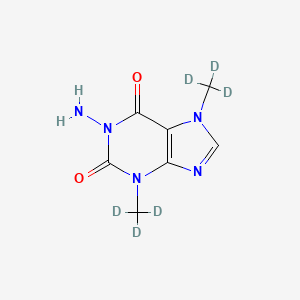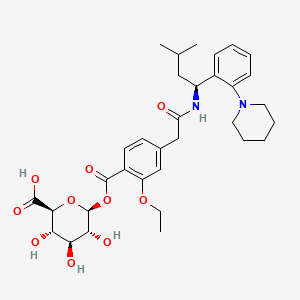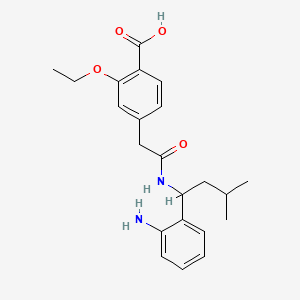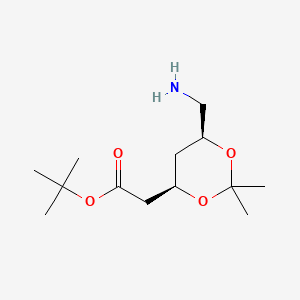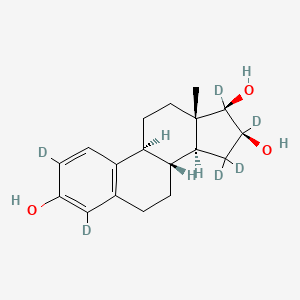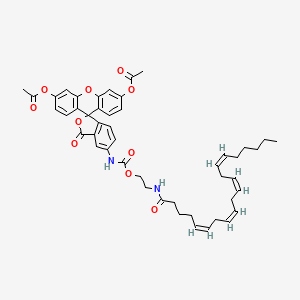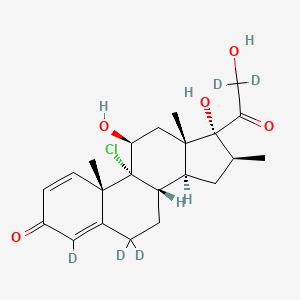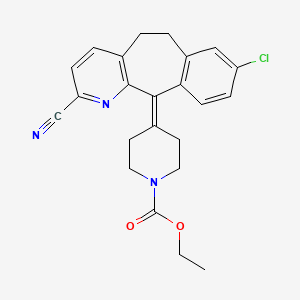
2-Cyano Loratadine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano Loratadine typically involves the cyanation of Loratadine. One common method includes the nucleophilic substitution of the pyridine moiety in Loratadine with a cyanide ion. This process can be achieved by converting Loratadine into its N-oxide form, followed by the formation of an N-methoxypyridinium salt, which then undergoes cyanide ion attack to produce the nitrile .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from substituted benzyl halide, which undergoes cyanation in a biphasic system. The resulting phenyl acetonitrile is then condensed with nicotinic ester, followed by hydrolysis and decarboxylation to produce the desired ketone. This ketone is further subjected to reduction, N-oxidation, cyanation, and hydrolysis to yield this compound .
化学反应分析
Types of Reactions: 2-Cyano Loratadine can undergo various chemical reactions, including:
Oxidation: Likely to occur in the piperidine and cycloheptane rings, leading to the formation of degradation products.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, potentially forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Degradation products involving the oxidation of the piperidine and cycloheptane rings.
Reduction: Amino derivatives of Loratadine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Cyano Loratadine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its antihistaminic properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
The mechanism of action of 2-Cyano Loratadine is similar to that of Loratadine. It acts as a selective inverse agonist for peripheral histamine H1-receptors. By blocking the binding of histamine to these receptors, it prevents the allergic response, reducing symptoms such as sneezing, itching, and watery eyes. The presence of the cyano group may influence its binding affinity and pharmacokinetic properties .
相似化合物的比较
Loratadine: The parent compound, widely used as an antihistamine.
Desloratadine: An active metabolite of Loratadine with similar antihistaminic properties.
Cetirizine: Another second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: 2-Cyano Loratadine is unique due to the presence of the cyano group, which may enhance its chemical stability and influence its pharmacological properties.
属性
IUPAC Name |
ethyl 4-(13-chloro-5-cyano-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-2-29-23(28)27-11-9-15(10-12-27)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-25)26-22(16)21/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMAIAHEAGWRMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C#N)C=C(C=C3)Cl)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652531 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860010-31-7 |
Source


|
| Record name | Ethyl 4-(8-chloro-2-cyano-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
